2-(5-Chlorothiophene-2-carbonyl)furan
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Overview
Description
2-(5-Chlorothiophene-2-carbonyl)furan is a chemical compound with the molecular formula C9H5ClO2S and a molecular weight of 212.65 g/mol . It is characterized by the presence of a furan ring and a chlorothiophene moiety, making it a unique compound in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiophene-2-carbonyl)furan typically involves the acylation of furan with 5-chlorothiophene-2-carbonyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the furan ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiophene-2-carbonyl)furan undergoes various types of chemical reactions, including:
Electrophilic Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Nucleophilic Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Substituted thiophene derivatives with various nucleophiles.
Oxidation and Reduction: Sulfoxides, sulfones, thiols, and thioethers.
Scientific Research Applications
2-(5-Chlorothiophene-2-carbonyl)furan has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiophene-2-carbonyl)furan involves its interaction with specific molecular targets and pathways. For instance, its electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Furoyl chloride: Similar in structure but lacks the chlorothiophene moiety.
5-(Chloromethyl)furan-2-carbonyl chloride: Contains a chloromethyl group instead of a chlorothiophene moiety.
Furan-2,5-dicarboxylic acid: Contains two carboxyl groups instead of a carbonyl and chlorothiophene moiety.
Uniqueness
2-(5-Chlorothiophene-2-carbonyl)furan is unique due to the presence of both a furan ring and a chlorothiophene moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2S/c10-8-4-3-7(13-8)9(11)6-2-1-5-12-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEZYSAXQMBKDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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